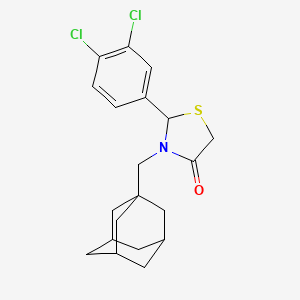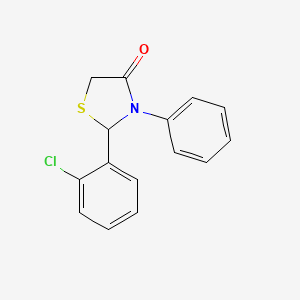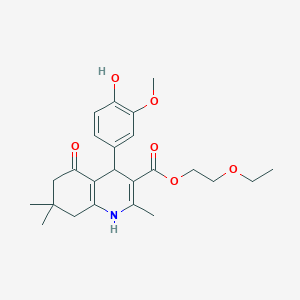![molecular formula C19H13ClN2O3S2 B11701202 (4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11701202.png)
(4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methoxyphenoxy acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, which is then functionalized with a chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thiazolidinone ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications .
Medicine
In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific molecular targets involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenoxy)acetonitrile
- (3-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
Uniqueness
Compared to similar compounds, (4-{(Z)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C19H13ClN2O3S2 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
2-[4-[(Z)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C19H13ClN2O3S2/c1-24-16-9-12(5-6-15(16)25-8-7-21)10-17-18(23)22(19(26)27-17)14-4-2-3-13(20)11-14/h2-6,9-11H,8H2,1H3/b17-10- |
Clave InChI |
PTPAOPUFFXSAIK-YVLHZVERSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC#N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-(3-Chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701123.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11701156.png)
![1-ethyl-4-hydroxy-2-oxo-N-[2-(piperidin-1-yl)ethyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11701166.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)

![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)
![6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11701194.png)

![Ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701199.png)
![(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
